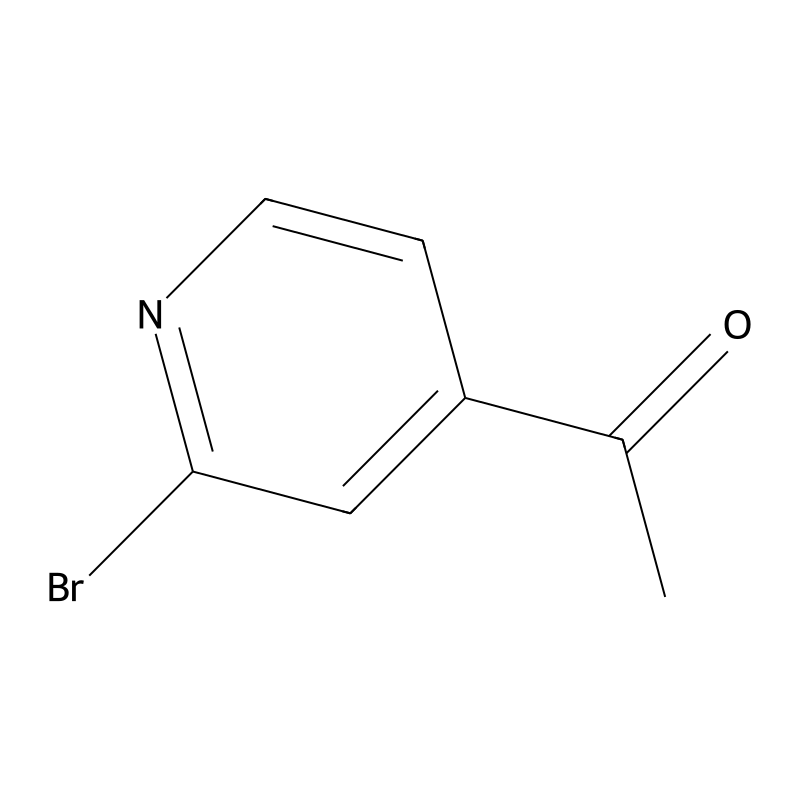

1-(2-Bromopyridin-4-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-(2-Bromopyridin-4-yl)ethanone, also known as 4-acetyl-2-bromopyridine, is an organic compound containing a pyridine ring with a bromine atom at position 2 and an acetyl group (CH3CO) at position 4. Its synthesis has been reported in several scientific publications, often as a precursor to other molecules of interest. For example, a 2012 study details its synthesis through the reaction of 2-bromopyridine-4-carboxylic acid with methyllithium and subsequent hydrolysis [].

Potential Applications:

While there is limited information on the specific applications of 1-(2-Bromopyridin-4-yl)ethanone itself, its structure suggests potential uses in various scientific research fields:

- Medicinal Chemistry: The presence of the pyridine ring and the reactive ketone group make it a potential scaffold for the development of new drugs. Pyridine rings are found in numerous bioactive molecules, and the ketone functionality can be further modified to introduce various functionalities, potentially leading to diverse biological activities [].

- Material Science: The aromatic character of the pyridine ring and the presence of a bromine atom could make this compound interesting for the development of new materials. For instance, the bromo group can participate in various coupling reactions, allowing for the attachment of different functional groups to the molecule, potentially leading to materials with specific properties [].

1-(2-Bromopyridin-4-yl)ethanone is an organic compound characterized by its molecular formula C₇H₆BrN₁O and a molecular weight of 200.03 g/mol. It features a pyridine ring substituted with a bromine atom and an ethanone functional group, making it a significant compound in synthetic organic chemistry. The compound is known for its utility as a building block in the synthesis of various pharmaceuticals and specialty chemicals, particularly those involving nitrogen heterocycles and ketone reactions .

- Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: The compound can undergo condensation with various reagents to form larger, more complex molecules.

These reactions make it a versatile intermediate in organic synthesis .

While specific biological activities of 1-(2-Bromopyridin-4-yl)ethanone are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, brominated pyridine derivatives are known to possess antibacterial, antifungal, and anticancer activities. The presence of the bromine atom may enhance these properties by influencing the compound's interaction with biological targets .

Several methods exist for synthesizing 1-(2-Bromopyridin-4-yl)ethanone:

- Bromination of Pyridine Derivatives: Starting from 4-pyridinone or related derivatives, bromination can be performed using bromine in acetic acid.

- Acylation Reactions: The compound can be synthesized via acylation of 2-bromopyridine using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents onto the pyridine ring .

1-(2-Bromopyridin-4-yl)ethanone serves various applications in:

- Pharmaceutical Development: It is used as an intermediate in synthesizing drugs targeting various diseases.

- Material Science: The compound is explored for its potential use in creating new materials with specific electronic or optical properties.

- Agricultural Chemistry: It may also find applications in developing agrochemicals, particularly those targeting pests or diseases in crops .

Interaction studies involving 1-(2-Bromopyridin-4-yl)ethanone focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential pharmacological effects and guide further modifications to enhance efficacy or reduce toxicity. For example, examining how it interacts with enzymes or receptors can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-(2-Bromopyridin-4-yl)ethanone. Notable examples include:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(3-Bromopyridin-4-yl)ethanone | Similar structure with bromine at position 3 | Different biological activity profile |

| 1-(4-Bromopyridin-2-yl)ethanone | Bromine at position 4 instead of 2 | Varies in reactivity due to position |

| 2-Acetylpyridine | Acetyl group on pyridine without bromine | Lacks halogen; different reactivity |

The uniqueness of 1-(2-Bromopyridin-4-yl)ethanone lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity compared to other similar compounds. This particular arrangement can lead to distinct interactions in biological systems or different pathways during

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant